molecular formula C23H26FN7O B2839853 1-(4-fluorophenyl)-5-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1904030-66-5

1-(4-fluorophenyl)-5-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2839853
CAS No.: 1904030-66-5
M. Wt: 435.507
InChI Key: SLNWLYRUSVCBKX-UHFFFAOYSA-N
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Description

This compound is a triazole-carboxamide derivative featuring a 4-fluorophenyl group, a methyl substituent at the 5-position of the triazole ring, and a piperidin-4-yl group linked to a 5,6,7,8-tetrahydrocinnolin moiety. The 4-fluorophenyl group enhances metabolic stability and lipophilicity, while the tetrahydrocinnolin-piperidine moiety may confer selective binding to hydrophobic pockets in biological targets .

Properties

IUPAC Name

1-(4-fluorophenyl)-5-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN7O/c1-15-22(28-29-31(15)19-8-6-17(24)7-9-19)23(32)25-18-10-12-30(13-11-18)21-14-16-4-2-3-5-20(16)26-27-21/h6-9,14,18H,2-5,10-13H2,1H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNWLYRUSVCBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3CCN(CC3)C4=NN=C5CCCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorophenyl-Triazole-Carboxamide Motifs

Compound Name Key Structural Differences Hypothesized Impact on Bioactivity
1-(3-Fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 3-Fluorophenyl instead of 4-fluorophenyl; 4-methylphenyl vs. tetrahydrocinnolin-piperidine Reduced selectivity for targets requiring 4-fluorophenyl orientation; lower rigidity due to simpler substituent.
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)triazole-4-carboxamide 5-Amino group on triazole; oxazole-methyl substituent Enhanced hydrogen-bonding capacity; potential for improved solubility but reduced lipophilicity.
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazole-thioamide backbone; 4-methylphenyl substituent Thioamide may alter electronic properties; pyrazole core could affect binding kinetics.

Functional Group Analysis

  • Fluorophenyl Groups : The 4-fluorophenyl group in the target compound is a common pharmacophore in kinase inhibitors (e.g., EGFR inhibitors), offering metabolic stability and π-π stacking interactions. In contrast, the 3-fluorophenyl analogue may exhibit altered binding due to steric and electronic differences.
  • Piperidine-Tetrahydrocinnolin Moiety: This bicyclic system likely enhances rigidity and target affinity compared to simpler piperidine derivatives (e.g., N-(4-fluorobenzyl)-1-(piperidin-4-yl)methamine ). The tetrahydrocinnolin ring may mimic purine or pyridine scaffolds in ATP-binding pockets.
  • Triazole-Carboxamide Linkage : The triazole ring provides metabolic resistance compared to pyrazole or imidazole analogues. Carboxamide groups in similar compounds (e.g., ) are critical for hydrogen bonding with catalytic lysine or aspartate residues in enzymes.

Pharmacokinetic and Physicochemical Properties

Parameter Target Compound 1-(3-Fluorophenyl)-5-methyl-N-(4-methylphenyl)-triazole-4-carboxamide N-(4-Fluorobenzyl)-1-(thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide
Molecular Weight ~480 g/mol (estimated) ~340 g/mol ~460 g/mol
LogP (Predicted) 3.8–4.2 3.1–3.5 4.0–4.5
Hydrogen Bond Acceptors 6 5 7
Solubility Low (tetrahydrocinnolin) Moderate (methylphenyl) Low (trifluoromethyl)

Research Findings and Hypothetical Implications

  • Kinase Inhibition: The tetrahydrocinnolin-piperidine group may mimic the adenine ring of ATP, positioning the compound as a kinase inhibitor. Similar triazole-carboxamides (e.g., ) show activity against JAK2 and BRAF kinases.
  • Neuropharmacology: Piperidine derivatives (e.g., ) often target serotonin or dopamine receptors. The tetrahydrocinnolin core could modulate affinity for CNS targets.
  • Metabolic Stability : Fluorine substitution and triazole rings reduce CYP450-mediated metabolism, as seen in analogues like .

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring (e.g., distinguishing 1,4- vs. 1,5-disubstitution) and substitution patterns on fluorophenyl/tetrahydrocinnoline moieties. Aromatic protons in the 6.5–8.5 ppm range and triazole C=O at ~160–165 ppm are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]⁺ for C₂₄H₂₆F N₇O: 472.2205) .
  • HPLC-PDA : Monitor purity (>95%) using a C18 column (λ = 254 nm) with retention time consistency across batches .

Advanced: How can computational modeling optimize this compound’s target binding affinity?

Q. Methodological Answer :

Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., kinase domains or GPCRs). Focus on the triazole-carboxamide’s hydrogen-bonding potential with catalytic residues .

MD Simulations : Run 100 ns molecular dynamics (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots to identify flexible regions affecting binding .

QSAR Modeling : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on bioactivity using descriptors like logP, polar surface area, and electrostatic potential maps .

Q. Example Insight :

  • The 4-fluorophenyl group may enhance metabolic stability via reduced CYP450 interactions compared to chlorinated analogs .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer :
Contradictions (e.g., varying IC₅₀ values in kinase assays) may arise from:

Assay Conditions : Standardize ATP concentrations (e.g., 1 mM vs. 10 µM) and buffer pH (7.4 vs. 6.8) .

Cellular Context : Compare results across cell lines (e.g., HEK293 vs. HeLa) with controlled passage numbers and mycoplasma-free validation .

Off-Target Profiling : Use Eurofins’ CEREP panel to assess selectivity against 50+ receptors/enzymes. For example, tetrahydrocinnoline-piperidine moieties may exhibit σ-receptor off-target activity .

Advanced: What crystallographic strategies are recommended for structural elucidation?

Q. Methodological Answer :

Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα, λ = 0.71073 Å) at 100 K. Aim for completeness >99% and R(int) <5% .

Structure Solution : Employ SHELXT for direct methods (charge-flipping algorithm) and SHELXL for refinement. Anisotropic displacement parameters (ADPs) for non-H atoms and riding models for H-atoms .

Validation : Check using PLATON (e.g., ADPs, R-factor convergence). CIF files must include H-bonding tables (e.g., N–H···O interactions between triazole and tetrahydrocinnoline) .

Q. Example Data from Analog :

ParameterValue
Space GroupP21/c
a, b, c (Å)6.5449, 26.1030, 14.3818
β (°)100.604
Final R10.045

Advanced: What in vitro assays best evaluate its pharmacokinetic and pharmacodynamic profiles?

Q. Methodological Answer :

Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid. For this compound, expect low solubility (<10 µg/mL) due to lipophilic tetrahydrocinnoline .

Microsomal Stability : Incubate with human liver microsomes (HLM) + NADPH. Monitor parent compound depletion via LC-MS/MS. T½ <30 min suggests CYP3A4/2D6 liability .

hERG Inhibition : Patch-clamp assays (IC₅₀ >10 µM required for cardiac safety) .

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